3-[(2-Phenylethyl)amino]propanoic acid
Overview
Description
This compound is characterized by its molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is structurally composed of a propanoic acid backbone with an amino group attached to a phenylethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylethyl)amino]propanoic acid can be achieved through various methods. One common approach involves the reaction of β-alanine with phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of dendrimeric intermediates. These intermediates are synthesized through a one-pot reaction, which is both efficient and environmentally friendly . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylethyl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-Phenylethyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. As a catecholamine, it binds to adrenergic receptors in the nervous system, leading to the activation of various signaling pathways . This interaction results in physiological effects such as increased heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.
β-Alanine: A non-essential amino acid that is commonly used in sports supplements.
Dopamine: A neurotransmitter that plays a key role in reward and pleasure mechanisms in the brain.
Uniqueness
3-[(2-Phenylethyl)amino]propanoic acid is unique due to its specific structure, which combines elements of both phenylethylamine and β-alanine. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-(2-phenylethylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFVIXCJFSAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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